Home > Products > Screening Compounds P20947 > 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide - 606135-57-3

5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-2800334
CAS Number: 606135-57-3
Molecular Formula: C9H8FN5O
Molecular Weight: 221.195
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide

Compound Description: This compound served as a scaffold in the search for inhibitors of the bacterial SOS response. Researchers developed a modular synthesis method for this scaffold and explored various analogs to identify key activity determinants. This led to the discovery of analogs with enhanced potency and broader activity against LexA auto-proteolysis in both Escherichia coli and Pseudomonas aeruginosa [].

Relevance: This compound shares the core structure of 5-amino-1H-1,2,3-triazole-4-carboxamide with the target compound, 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide. The key difference lies in the substituent at the N-1 position, where a carbamoylmethyl group replaces the 4-fluorophenyl group. Exploring this scaffold provided insights into structure-activity relationships crucial for developing potent inhibitors of the SOS response [].

5-Amino-1H-1,2,3-triazole-4-carboxamide

Compound Description: This compound represents the core structure for a series of derivatives investigated for their anti-trypanosomal activity []. Optimizing this scaffold led to improved potency, aqueous solubility, and metabolic stability, ultimately resulting in compounds with promising oral exposure and significant parasite burden suppression in a Chagas disease mouse model [].

Relevance: This compound forms the basic structural framework for both the target compound, 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and the previously discussed 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide. The presence of this core structure in various anti-trypanosomal derivatives highlights its potential as a pharmacophore for targeting Trypanosoma cruzi [].

Overview

5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound features a triazole ring, an amino group, and a carboxamide functional group, making it a versatile structure for various chemical reactions and biological applications. The presence of the fluorophenyl group enhances its potential for biological activity, particularly in medicinal chemistry.

Source

The compound is studied extensively in the fields of organic chemistry and medicinal chemistry due to its interesting pharmacological properties. It is often synthesized as part of research into new therapeutic agents, particularly those with anticancer and antimicrobial activities.

Classification

This compound can be classified as:

  • Chemical Class: Triazole derivatives
  • Functional Groups: Amino group, carboxamide
  • Molecular Formula: C_9H_8FN_5O
Synthesis Analysis

Methods

The synthesis of 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:

  1. Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives and suitable precursors. A common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient formation of the triazole structure.
  2. Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions where an appropriate amine reacts with a halogenated precursor.
  3. Functionalization of the Phenyl Ring: The fluorine substituent on the phenyl ring is introduced through halogenation reactions.

Technical Details

The synthesis may also utilize microwave-assisted techniques or continuous flow chemistry to optimize yields and reduce reaction times. These modern techniques enhance the efficiency and scalability of the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide includes:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms.
  • Amino Group: Attached to the triazole ring.
  • Fluorophenyl Group: A phenyl ring with a fluorine atom at the para position.
  • Carboxamide Group: Contributes to the compound's solubility and reactivity.
Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to yield corresponding oxides.
  2. Reduction: Reduction can modify functional groups within the molecule.
  3. Substitution Reactions: Nucleophilic and electrophilic substitutions are common for introducing or replacing substituents on either the triazole or phenyl rings.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substituting Reagents: Halogens and alkylating agents under various conditions.
Mechanism of Action

The mechanism of action for 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. This compound may inhibit or activate certain enzymes or receptors, leading to observed biological effects such as antimicrobial or anticancer activities. The precise pathways can vary based on the context of its application.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Melting Point: Typically around 396–397 K (123–124 °C).

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents due to the presence of carboxamide and amino groups.

Relevant Data

Spectroscopic data such as infrared (IR) and nuclear magnetic resonance (NMR) can be utilized to characterize this compound further:

  • IR Peaks: Characteristic peaks for C=O (around 1685 cm^-1) and N—H stretching (around 3370 cm^-1).
Applications

5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several significant applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for potential biological activities including antimicrobial and anticancer properties.
  3. Medicine: Explored for therapeutic applications in treating various diseases due to its enzyme inhibition capabilities.
  4. Industry: Utilized in developing new materials and chemical processes due to its unique chemical properties.
Lead Discovery and Preclinical Validation

Phenotypic High-Content Screening Against Trypanosoma cruzi

The identification of 5-amino-1,2,3-triazole-4-carboxamides (ATCs), including the lead compound 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, originated from a phenotypic high-content screen targeting Trypanosoma cruzi, the causative agent of Chagas disease. This screen utilized a library of 15,659 lead-like compounds tested against intracellular Trypanosoma cruzi parasites (Silvio X10/7 strain) infecting VERO host cells. Compounds were initially evaluated at a single concentration (15 μM) over 72 hours. The primary assay measured two parameters: (1) inhibition of parasite proliferation and (2) host cell cytotoxicity. Hits were defined as compounds demonstrating >80% suppression of parasite growth while maintaining <30% inhibition of VERO cell viability, ensuring selectivity against the pathogen over mammalian cells [1].

From this primary screen, 495 hits progressed to dose-response profiling (10-point concentration range: 0.0025–50 μM). The ATC series, exemplified by the initial hit compound 5-amino-1-(4-(methylthio)benzyl)-1H-1,2,3-triazole-4-carboxamide (Compound 3), achieved submicromolar potency (pEC50 > 6). Resynthesis confirmed its activity, establishing the series' validity. Crucially, this screening paradigm identified compounds active against the intracellular amastigote form of Trypanosoma cruzi, which is clinically relevant for chronic infection [1] [3].

Table 1: Phenotypic Screening Cascade for ATC Identification

StageConcentrationDurationKey Assay ParametersHit CriteriaHits Progressed
Primary Screen15 µM72 hoursParasite proliferation (GFP signal), VERO cell viability>80% parasite inhibition, <30% host cell inhibition495
Dose-Response0.0025–50 µM (10 points)72 hoursEC50 determination (parasite), CC50 (VERO, HepG2)pEC50 > 6, Selectivity Index (SI) >10012 prioritized series (including ATC)
Hit ConfirmationN/AN/AResynthesis, purity analysis, retestConfirmed activity within 2-fold of initial EC50ATC series validated

Hit Prioritization Based on Ligand Efficiency and Selectivity Profiles

The ATC series, including the fluorophenyl derivative, was prioritized over other hits based on a balanced profile of potency, ligand efficiency metrics, selectivity, and physicochemical properties. Compound 3, the initial benzyl-substituted ATC hit, possessed a moderate intrinsic potency (EC50 ~0.3 µM) but exhibited exceptional Ligand Efficiency (LE) of 0.35 and Lipophilic Ligand Efficiency (LLE) of 5.4 (LLE = pEC50 - cLogD). These metrics indicated efficient use of molecular size and lipophilicity to achieve binding affinity, suggesting a high potential for optimization [1].

Selectivity profiling was critical for prioritization. The ATC hits demonstrated >100-fold selectivity against both VERO kidney cells and HepG2 liver cells, indicating a low risk of general mammalian cell cytotoxicity at this stage. This selectivity was a key differentiator compared to other chemical series identified in the same screen, some of which exhibited narrower selectivity margins or higher inherent cytotoxicity [1] [3].

Structure-Activity Relationship (SAR) studies quickly revealed the core's sensitivity:

  • Core Rigidity: Replacing the triazole core with imidazole or pyrazole abolished activity. Deleting the 5-amino group or substituting it (H, Me, Cl, NMe₂) also led to complete loss of potency, suggesting an essential role, potentially via an intramolecular hydrogen bond stabilizing a bioactive conformation [1].
  • Peripheral Optimization: Modifications focused on the N1-benzyl substituent. Crucially, replacing the para-thiomethyl group (Compound 3) with larger hydrophobic groups (e.g., isopropyl, cyclopropyl, tert-butyl) significantly boosted potency (up to 10-fold, e.g., Compound 11 pEC50 = 7.4). The fluorophenyl derivative falls within this exploration strategy, aiming to balance potency and properties [1].

Early metabolic stability assessment in mouse liver microsomes flagged the initial hit (Compound 3, Clᵢ = 6.4 mL min⁻¹ g⁻¹) as unstable, primarily due to oxidation of the benzyl para-thiomethyl group. Optimization efforts targeting the para-position successfully improved metabolic stability (e.g., Compounds 12-15 showed reduced Clᵢ) while maintaining or enhancing potency, a strategy directly applicable to optimizing the fluorophenyl analogue [1].

Table 2: Key Early SAR and Properties Influencing ATC Prioritization (Exemplar Compounds)

CompoundR (para-Substituent)pEC50cLogDLLEMicrosomal CLᵢ (mL min⁻¹ g⁻¹)Aqueous Solubility (µg/mL, pH 7.4)
3 (Hit)SCH₃~6.01.35.46.4 (High)1.2
10H~5.20.84.44.04.5
11iPr7.41.75.73.2<1
12Cyclopropyl7.01.65.41.63.0
13OCF₃7.02.14.90.7<1
15tBu-α-MeBenzyl7.8~2.0*~5.8*0.61.5
Fluorophenyl AnalogueF (predicted focus)Data not explicit in sources, but part of strategyTarget <3Target >5Target <5Target >10

Comparative Efficacy Profiling Against Benznidazole and Nifurtimox

Benchmarking the ATC series, including optimized compounds structurally related to the fluorophenyl derivative, against the current standard-of-care drugs Benznidazole and Nifurtimox revealed crucial insights into their therapeutic potential. Benznidazole and Nifurtimox suffer from significant limitations: they demonstrate proven efficacy primarily in the acute phase of Chagas disease, exhibit limited efficacy in the chronic phase, and are associated with substantial toxicity concerns. Furthermore, while Benznidazole can reduce detectable parasite levels (parasitemia), studies indicate it fails to halt the progression of cardiac clinical deterioration in chronic Chagas cardiomyopathy patients after five years [1] [4].

In vitro efficacy comparisons within the same assay system (intracellular Trypanosoma cruzi amastigotes in mammalian host cells) are critical. The initial ATC hit (Compound 3) exhibited comparable or slightly better potency (EC50 ~0.3 µM) than Benznidazole and Nifurtimox, which typically show EC50 values in the low micromolar range (1-5 µM) against laboratory strains under similar assay conditions [1] [4]. Crucially, optimized ATC analogues demonstrated significantly enhanced potency, achieving low nanomolar EC50 values (e.g., 14-18 nM for advanced leads like 27i and 27r mentioned in related CYP51 work, though not direct triazole carboxamides, illustrating the potential ceiling). This represents a potential 10- to 100-fold improvement over the current nitroheterocyclic drugs [1].

The most significant comparative advantage highlighted for the optimized ATC series is their demonstrated efficacy in chronic infection models. While Benznidazole's efficacy wanes significantly in the chronic phase, an optimized ATC lead compound (specific structure not fully detailed in the provided excerpts, but resulting from the described optimization of potency, solubility, metabolic stability, and mitigated Ames/hERG risk) achieved significant suppression of parasite burden in a mouse model of Chagas disease. This suggests the ATC series, potentially including suitably optimized fluorophenyl derivatives, may overcome a key limitation of existing therapies [1] [3].

Table 3: Comparative Efficacy Profile: ATC Series vs. Standard Therapies

ParameterBenznidazole / NifurtimoxInitial ATC Hit (e.g., Compound 3)Optimized ATC Leads
In Vitro EC₅₀Typically 1-5 µM (strain-dependent)~0.3 µMLow µM to nM range (e.g., 14-18 nM for best in class CYP51 non-azole cited)
Acute Phase Efficacy (Clinical/Preclinical)YesDemonstrated in vitro; Mouse model data for optimized leadsDemonstrated in vitro and in vivo (mouse) for optimized leads
Chronic Phase Efficacy (Preclinical)Limited / PoorNot reported for initial hitSignificant parasite burden reduction in mouse model reported for optimized lead
Primary Resistance ConcernNaturally resistant strains existNovel mechanism (target not fully defined phenotypically)Novel mechanism; Potential lower resistance risk vs. azoles
Key Limitation Overcome by ATCN/AN/ASuperior chronic phase efficacy (preclinically), Improved selectivity potential, Novel scaffold

Properties

CAS Number

606135-57-3

Product Name

5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

5-amino-1-(4-fluorophenyl)triazole-4-carboxamide

Molecular Formula

C9H8FN5O

Molecular Weight

221.195

InChI

InChI=1S/C9H8FN5O/c10-5-1-3-6(4-2-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16)

InChI Key

QMJUTLYVBPCPJS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)N)N)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.